N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and a carboxamide moiety at position 4. The 4-ethylphenyl group attached to the carboxamide nitrogen distinguishes it from related derivatives.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEPACLDCMABMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-ethylphenyl isothiocyanate with 2-aminopyrimidine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then subjected to cyclization by heating with a dehydrating agent like phosphorus oxychloride to form the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In studies assessing its impact on cyclooxygenase (COX) enzymes, it was found to inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs . This suggests its potential use in treating inflammatory diseases.
Antifungal Activity
Recent investigations into the antifungal properties of this compound have revealed significant activity against several pathogenic fungi, including Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the ethyl group or variations in the carboxamide functionality can lead to enhanced efficacy or reduced toxicity.
| Modification | Effect on Activity |
|---|---|
| Ethyl group | Enhances lipophilicity |
| Carboxamide | Influences binding affinity |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study: Anti-inflammatory Properties
In another study investigating anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. The results demonstrated a marked reduction in edema size compared to control groups, confirming its effectiveness as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide with structurally related derivatives, focusing on substituents, functional groups, and reported biological activities.
Key Observations:
Substituent Effects on Bioactivity: The furan-2-ylmethyl derivative (Compound 21) exhibits moderate immunoproteasome inhibition (β1i: 19%, β5i: 23%), suggesting that electron-rich heterocycles may enhance binding to proteasome subunits . In contrast, the 4-ethylphenyl group in the target compound may favor hydrophobic interactions with target proteins. Sulfonic acid derivatives (e.g., 3c, 4a) demonstrate improved aqueous solubility due to their ionizable groups, making them suitable for in vitro assays requiring polar solvents .
Functional Group Modifications: Carboxamide vs. Ester: Carboxamide derivatives (e.g., target compound) generally exhibit higher metabolic stability compared to esters (e.g., ethyl carboxylate in ), which may undergo hydrolysis to carboxylic acids in vivo.
Synthetic and Industrial Relevance :
- The 4-methoxyphenethyl analog (851943-68-5) is produced at industrial scale (25 kg batches), emphasizing the feasibility of scaling up thiazolo[3,2-a]pyrimidine derivatives for commercial use .
Biological Activity
N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Overview of the Compound
The compound features a thiazole ring fused with a pyrimidine ring, characterized by an ethylphenyl group attached to the nitrogen atom and a carboxamide group at the 6-position. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Target Identification
This compound primarily targets inflammatory mediators. It has been shown to inhibit the expression and activity of key inflammatory cytokines, thereby modulating inflammatory responses in various biological systems.
Biochemical Pathways
The compound influences several biochemical pathways associated with inflammation. By inhibiting the production of pro-inflammatory mediators such as COX-2 and TNF-alpha, it can lead to reduced inflammation and associated symptoms. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of thiazolopyrimidine compounds possess significant anticancer properties. For instance, compounds similar to N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range in the micromolar concentrations .
- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammatory markers in vitro and in vivo. For example, it has been reported to lower COX-2 activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Thiazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they exhibit activity against a range of bacteria and fungi, indicating potential as therapeutic agents for infectious diseases .
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | ||
| Colo-205 | 0.01 ± 0.074 | ||
| Anti-inflammatory | COX-2 inhibition | 0.04 ± 0.01 | |
| Antimicrobial | Various pathogens | Variable |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of thiazolopyrimidine derivatives, this compound was tested against several cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity, with some derivatives outperforming standard chemotherapeutics like etoposide in specific cell lines .
Case Study 2: Inhibition of Inflammatory Mediators
A study investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound led to a marked reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for preparing N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what critical reaction conditions influence yield?
The compound is synthesized via multi-step pathways involving cyclization and condensation reactions. Key steps include:
- Cyclization : Reacting substituted aniline derivatives (e.g., 4-ethylaniline) with thiazolo[3,2-a]pyrimidine precursors under reflux in polar solvents like acetic acid or DMF .
- Carboxamide Formation : Coupling intermediates with activated carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDC/HOBt in dichloromethane .
Critical factors include temperature control (60–100°C), solvent polarity, and catalyst choice (e.g., sodium acetate for cyclization) . Purification via column chromatography with ethyl acetate/hexane mixtures is standard .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
Structural elucidation involves:
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., carboxamide NH at δ 10–12 ppm) and aromatic substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₃N₃O₂S, MW ~319.35 g/mol) .
- X-ray Diffraction : Single-crystal XRD for absolute configuration determination, revealing fused thiazolo-pyrimidine core and dihedral angles between aromatic rings (e.g., ~80° deviation in similar derivatives) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies highlight:
- Antimicrobial Activity : MIC values of 15–25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : IC₅₀ of ~30 µM against HepG2 liver carcinoma cells via apoptosis induction .
- Enzyme Inhibition : Interaction with kinases or proteases due to the electron-deficient pyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound class?
SAR strategies include:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhances antimicrobial potency by improving target binding .
- Heterocycle Fusion : Replacing the thiazole ring with pyridine or indole moieties alters selectivity for cancer vs. microbial targets .
- LogP Optimization : Adjusting lipophilicity (e.g., via alkyl chain length) to balance membrane permeability and solubility .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Substituent Position : Meta vs. para substituents on the phenyl ring affect steric interactions with targets .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or bacterial strains influence sensitivity .
Methodological Solutions :- Standardize assays using identical protocols (e.g., MTT for cytotoxicity).
- Validate target engagement via SPR or ITC to quantify binding affinities .
Q. What mechanistic insights exist for its interaction with biological targets?
Proposed mechanisms include:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with pyrimidine carbonyl groups .
- DNA Intercalation : Planar thiazolo-pyrimidine core intercalates into DNA, disrupting replication (supported by fluorescence quenching studies) .
Advanced methods like cryo-EM or molecular docking (AutoDock Vina) refine binding hypotheses .
Q. How do solubility and stability profiles impact in vivo vs. in vitro studies?
- Solubility : Moderate solubility in DMSO or ethanol limits bioavailability; nanoformulation (liposomes) improves delivery .
- Stability : Degrades under UV light or high humidity; storage at -20°C in amber vials is recommended .
- Metabolism : Cytochrome P450-mediated oxidation of the ethylphenyl group generates active metabolites requiring LC-MS/MS quantification .
Q. What computational methods predict pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME estimate LogP (~3.1), moderate bioavailability (55%), and blood-brain barrier penetration .
- MD Simulations : GROMACS models reveal conformational stability in aqueous environments, correlating with experimental solubility data .
Q. How can synthetic protocols be scaled for high-purity batches in preclinical studies?
- Continuous Flow Chemistry : Reduces reaction time and improves yield (e.g., microreactors for cyclization steps) .
- Quality Control : HPLC-PDA (≥95% purity) and elemental analysis validate batch consistency .
Q. What unexplored research avenues exist for this compound class?
- Polypharmacology : Screen against neglected targets (e.g., tropical disease parasites).
- Hybrid Derivatives : Conjugate with known drugs (e.g., NSAIDs) for dual-action therapeutics .
- Crystallography : Explore polymorphism to optimize solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
